3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid is a synthetic organic compound that belongs to the class of picolinic acid derivatives. This compound is characterized by the presence of an ethylcarbamoyl group and a fluorine atom attached to a phenyl ring, which is further connected to a picolinic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable precursor to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group.
Acylation: The acylation of the amino group with ethyl isocyanate to form the ethylcarbamoyl group.
Coupling: The coupling of the fluorinated intermediate with picolinic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carbamoyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of picolinic acid and ethylamine.
Scientific Research Applications
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The presence of the fluorine atom and the ethylcarbamoyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid
- 4-(Ethylcarbamoyl)-3-fluorophenylboronic acid
- 6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid
Uniqueness
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the picolinic acid moiety, along with the ethylcarbamoyl and fluorine substituents, makes it a versatile compound with potential applications in various fields. Its structural uniqueness also allows for selective interactions with molecular targets, enhancing its efficacy and specificity in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-2-17-14(19)11-6-5-9(8-12(11)16)10-4-3-7-18-13(10)15(20)21/h3-8H,2H2,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCILCWHLLIBALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.